molecular formula C15H12S2 B13705327 5-(Benzylthio)benzothiophene

5-(Benzylthio)benzothiophene

Katalognummer: B13705327
Molekulargewicht: 256.4 g/mol
InChI-Schlüssel: RPQZLJLWOWZQSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzylthio)benzothiophene is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a benzylthio group at the 5-position of the benzothiophene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)benzothiophene can be achieved through several methods. One common approach involves the reaction of benzothiophene with benzylthiol in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. This reaction typically proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the benzothiophene ring, resulting in the formation of the desired product .

Another method involves the use of aryne intermediates. In this approach, benzothiophene is reacted with an aryne precursor and benzylthiol under mild conditions to yield this compound. This method offers good functional group tolerance and allows for the synthesis of various substituted benzothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzylthio)benzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzylthio group and the benzothiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce thiols or sulfides. Substitution reactions result in the formation of various substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Benzylthio)benzothiophene has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-(Benzylthio)benzothiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, in anticancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiophene: The parent compound without the benzylthio group.

    5-(Methylthio)benzothiophene: A similar compound with a methylthio group instead of a benzylthio group.

    5-(Phenylthio)benzothiophene: A compound with a phenylthio group at the 5-position.

Uniqueness

5-(Benzylthio)benzothiophene is unique due to the presence of the benzylthio group, which imparts distinct chemical and physical properties compared to other benzothiophene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C15H12S2

Molekulargewicht

256.4 g/mol

IUPAC-Name

5-benzylsulfanyl-1-benzothiophene

InChI

InChI=1S/C15H12S2/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-10H,11H2

InChI-Schlüssel

RPQZLJLWOWZQSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=CC3=C(C=C2)SC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.